![molecular formula C20H23NO2 B5804563 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)
1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline, also known as IPAQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPAQ belongs to the class of tetrahydroquinoline derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline exerts its pharmacological effects by modulating various signaling pathways in the body. 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to possess various biochemical and physiological effects. It has been demonstrated to possess antioxidant properties and can scavenge free radicals in the body. 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages for laboratory experiments. It is a stable compound that can be synthesized in high yields and purity. 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has limitations in terms of its solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline. One area of interest is the development of novel analogs of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline with improved pharmacological properties. Another area of interest is the investigation of the potential use of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline involves the reaction of 4-isopropylphenol with acetyl chloride to form 4-isopropylphenyl acetate. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base to yield 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline. The synthesis of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15(2)16-9-11-18(12-10-16)23-14-20(22)21-13-5-7-17-6-3-4-8-19(17)21/h3-4,6,8-12,15H,5,7,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRVUWBXELWUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

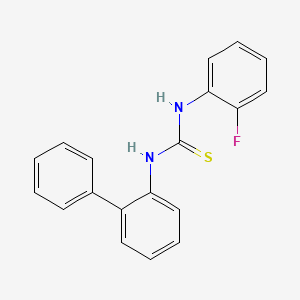
![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)
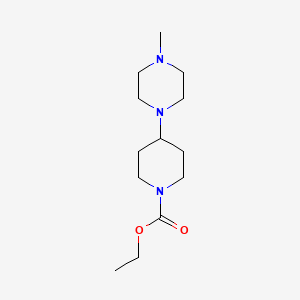

![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)
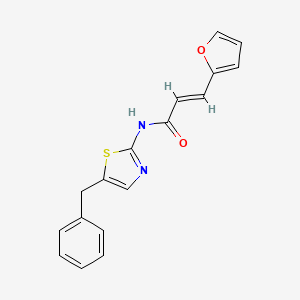
![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)

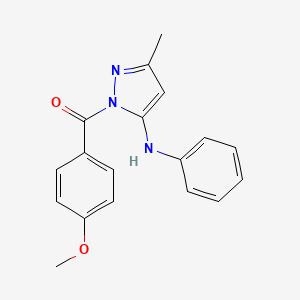
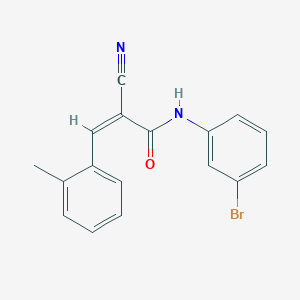

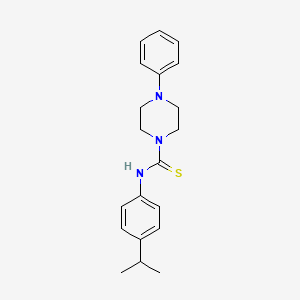
![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)